molecular formula C12H20O5 B1339599 Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside

Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside

Cat. No.: B1339599
M. Wt: 244.28 g/mol
InChI Key: AOZVMCIHJLAZBF-FBDQPXRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside typically involves the protection of the hydroxyl groups in the rhamnopyranoside moiety. This is achieved by reacting the rhamnopyranoside with acetone in the presence of an acid catalyst to form the isopropylidene derivative. The allyl group is then introduced through an allylation reaction using allyl bromide and a base such as sodium hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the protection of hydroxyl groups and subsequent allylation, optimized for industrial conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is crucial in studying carbohydrate-protein interactions and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • Allyl 2,3-O-isopropylidene-beta-D-glucopyranoside
  • Allyl 2,3-O-isopropylidene-alpha-D-mannopyranoside
  • Allyl 2,3-O-isopropylidene-beta-D-galactopyranoside

Uniqueness

Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside is unique due to its specific structure and the presence of the alpha-L-rhamnopyranoside moiety. This structural feature makes it particularly useful in studying specific carbohydrate-protein interactions and developing targeted therapeutic agents .

Properties

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

(3aR,4R,6S,7S,7aR)-2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

InChI

InChI=1S/C12H20O5/c1-5-6-14-11-10-9(8(13)7(2)15-11)16-12(3,4)17-10/h5,7-11,13H,1,6H2,2-4H3/t7-,8-,9+,10+,11+/m0/s1

InChI Key

AOZVMCIHJLAZBF-FBDQPXRJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]2[C@H]([C@@H](O1)OCC=C)OC(O2)(C)C)O

Canonical SMILES

CC1C(C2C(C(O1)OCC=C)OC(O2)(C)C)O

Origin of Product

United States

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